molecular formula C17H19N3O6S B11138099 N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

Cat. No.: B11138099
M. Wt: 393.4 g/mol
InChI Key: IGLBMWSYVOOXMA-UHFFFAOYSA-N
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Description

N-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is a synthetic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a dimethoxyphenyl group, which contributes to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine typically involves multiple steps:

  • Formation of the Thiazole Ring: : The initial step involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiophenol with an α-haloketone under acidic conditions.

  • Attachment of the Dimethoxyphenyl Group: : The next step involves the introduction of the 3,4-dimethoxyphenyl group. This can be done through a Friedel-Crafts acylation reaction, where the thiazole ring is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Acetylation and Glycylglycine Addition: : The final steps involve the acetylation of the thiazole ring followed by the addition of glycylglycine. This can be achieved through standard peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethoxyphenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the carbonyl groups present in the acetyl and glycylglycine moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring. Halogenation and alkylation reactions are common, using reagents such as halogens (e.g., chlorine, bromine) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules are of particular interest.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

  • Industry: : In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling.

  • Pathways Involved: : The pathways affected by the compound include oxidative stress pathways, apoptosis (programmed cell death), and signal transduction pathways. Its ability to modulate these pathways contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine
  • **N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}alanine
  • **N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}serine

Uniqueness

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19N3O6S

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H19N3O6S/c1-25-12-4-3-10(5-13(12)26-2)17-20-11(9-27-17)6-14(21)18-7-15(22)19-8-16(23)24/h3-5,9H,6-8H2,1-2H3,(H,18,21)(H,19,22)(H,23,24)

InChI Key

IGLBMWSYVOOXMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O)OC

Origin of Product

United States

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